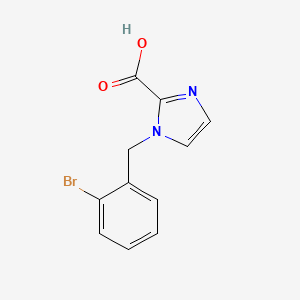
1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 .
Synthesis Analysis
The synthesis of this compound might involve a nucleophilic substitution reaction . A similar compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was synthesized using a one-step nucleophilic substitution reaction . The Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide, could also be a potential method for the synthesis .Molecular Structure Analysis
The structure of this compound can be confirmed by spectroscopic techniques, MS, and single crystal X-ray diffraction . The molecular structure can be further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactivity of this compound might be similar to that of other alkyl halides. Alkyl halides typically undergo two characteristic reactions: alpha cleavage and dehydration . In alpha cleavage, the bond between the oxygen-bearing carbon atom and one of the neighboring carbons is broken .Scientific Research Applications
Synthetic Chemistry Applications
Imidazole derivatives, including "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid," have been extensively studied for their synthetic utility. For example, Loubidi et al. (2016) described a new synthetic approach to the imidazo[1,5-a]imidazole-2-one scaffold, demonstrating the synthetic potential of this scaffold through Suzuki–Miyaura cross-coupling reactions, which enable the introduction of a large panel of boronic acids to access a broad and diversified library of compounds (Loubidi et al., 2016). This showcases the compound's role in creating complex structures important for chemical research and drug development.
Pharmacological Activity
Research on imidazole derivatives has also uncovered significant pharmacological potential. Although direct applications of "1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid" in pharmacology are not detailed in the provided results, related compounds have been synthesized and evaluated for various biological activities, such as anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the broader significance of imidazole-related compounds in medicinal chemistry (Grandolini et al., 1993) (Grandolini et al., 1993).
Catalysis and Chemical Transformations
Imidazole and its derivatives serve as catalysts or key intermediates in various chemical reactions. For instance, N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines have been facilitated by the use of imidazole, showcasing its utility in catalyzing the formation of carboxylic acid amides from amines and α-functionalized aldehydes (Bode & Sohn, 2007) (Bode & Sohn, 2007). This highlights the compound's relevance in synthetic organic chemistry and its potential in facilitating complex organic transformations.
Safety And Hazards
Future Directions
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that there could be potential for future research and development of 1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid in the field of medicinal chemistry.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFJANFADDAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-1H-imidazole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

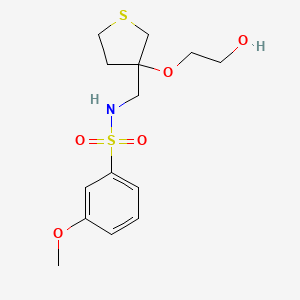

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
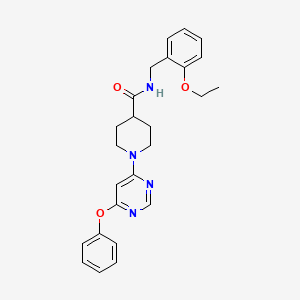
![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
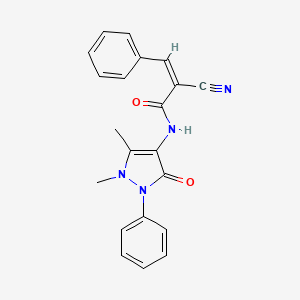
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
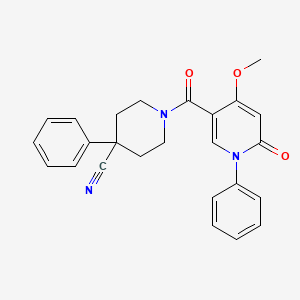
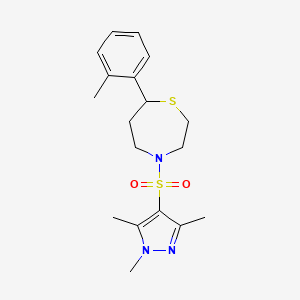
![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
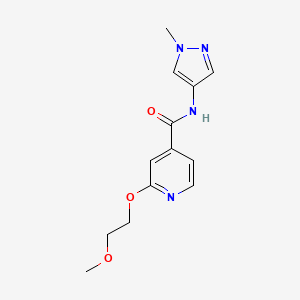
![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)